molecular formula C19H17NO3 B2454786 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate CAS No. 802973-27-9

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2454786
CAS No.: 802973-27-9
M. Wt: 307.349
InChI Key: ICOQCZFKYSCGLA-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both indole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This method is advantageous due to its clean, one-pot synthesis and easy handling.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) for Fischer indole synthesis . Other reagents may include p-toluenesulfonic acid in acetonitrile for condensation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Fischer indole synthesis can yield tricyclic indole derivatives .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate is unique due to its combination of indole and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenacyl 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(14-6-2-1-3-7-14)13-23-19(22)11-10-15-12-20-17-9-5-4-8-16(15)17/h1-9,12,20H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOQCZFKYSCGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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